molecular formula C11H10ClNO2 B13504559 3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one

3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one

Cat. No.: B13504559
M. Wt: 223.65 g/mol
InChI Key: MGHWBUDPMHYSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloromethyl group at the 3-position and a methoxy group at the 7-position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one typically involves the chloromethylation of 7-methoxy-1,2-dihydroquinolin-2-one. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the quinoline derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential formation of hazardous by-products such as bis(chloromethyl) ether .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one is unique due to the presence of both chloromethyl and methoxy groups on the quinoline ring. This combination enhances its reactivity and broadens its range of applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

3-(chloromethyl)-7-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-12)11(14)13-10(7)5-9/h2-5H,6H2,1H3,(H,13,14)

InChI Key

MGHWBUDPMHYSOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCl

Origin of Product

United States

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